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Introduction
Denaturing RNA electrophoresis is a fundamental technique for assessing the size, integrity,

and quantity of RNA molecules. Effective denaturation is critical to eliminate secondary

structures that can affect RNA mobility in the gel matrix, leading to inaccurate size estimation.

While formaldehyde has traditionally been used as a denaturing agent, glyoxal offers a safer

and often more effective alternative, yielding sharper bands and being less hazardous.[1][2][3]

This document provides a detailed protocol for using glyoxal to denature RNA for agarose gel

electrophoresis, subsequent analysis, and downstream applications such as Northern blotting.

Principle of Glyoxal Denaturation
Glyoxal is a small dialdehyde that reacts with RNA to prevent the formation of secondary

structures. It forms a stable cyclic adduct with guanine residues and can also react with

adenine and cytidine.[4][5] This modification prevents the normal base pairing that creates

secondary structures in RNA molecules.[4][5] The glyoxal-RNA adducts are stable at a pH

below 7.0, which is maintained during electrophoresis.[4][6] This ensures that the RNA remains

denatured throughout the separation process, and its migration through the agarose gel is

directly proportional to its molecular weight.[4] For downstream applications like Northern

blotting, the glyoxal adducts can be easily removed by a change in pH to the basic range.[1][7]
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Data Presentation: Comparison of Reagents and
Conditions
The following tables summarize the key quantitative data for different protocols and reagents

used in glyoxal-based RNA denaturing electrophoresis.

Table 1: RNA Denaturation and Loading Buffer Composition

Component
Protocol 1 (BPTE-
based)

Protocol 2 (MOPS-
based)

Purpose

Glyoxal (deionized) 2 mL (6 M stock)
Varies by commercial

buffer

Denatures RNA by

reacting with bases.

Dimethyl sulfoxide

(DMSO)
6 mL

Varies by commercial

buffer

Facilitates

denaturation.

10X Running Buffer 1.2 mL (10X BPTE)
Varies by commercial

buffer

Maintains pH and

provides ions for

conductivity.

Glycerol (80%) 0.6 mL
Varies by commercial

buffer

Increases sample

density for gel loading.

Ethidium Bromide (10

mg/mL)
0.2 mL

Added post-

electrophoresis

Stains RNA for

visualization.

Note: The final concentration of glyoxal in the reaction with RNA is typically around 1 M.[8]

Table 2: Electrophoresis Buffers and Conditions
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Parameter BPTE Buffer System MOPS Buffer System

10X Stock Solution
30 g PIPES, 60 g Bis-Tris, 20

mL 0.5 M EDTA, pH 8.0, to 1 L

200 mM MOPS, 50 mM

Sodium Acetate, 10 mM EDTA,

pH 7.0

Working Concentration 1X 1X

pH of Running Buffer 6.5 7.0

Recirculation Required? No[1][7] No

Typical Voltage 5 V/cm[1][6] 5 V/cm

Typical Run Time 1-3 hours[1][6] 1-3 hours

Experimental Protocols
I. Reagent Preparation
A. 10X BPTE Buffer (pH 6.5)

30 g PIPES (free acid)

60 g Bis-Tris

20 mL 0.5 M EDTA (pH 8.0)

Add deionized, RNase-free water to a final volume of 1 L.

Store at room temperature. Dilute to 1X with RNase-free water before use.

B. 10X MOPS Buffer (pH 7.0)

41.86 g MOPS (free acid)

6.80 g Sodium Acetate

3.72 g EDTA•2H₂O

Add 850 mL of RNase-free water and stir to dissolve.
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Adjust pH to 7.0 with 10 M NaOH.

Adjust the final volume to 1 L with RNase-free water.

Filter sterilize and store protected from light.[9][10]

C. Glyoxal Denaturation Mix (for BPTE system)

6 mL Dimethyl sulfoxide (DMSO)

2 mL Deionized 6 M Glyoxal (pH > 5.0)

1.2 mL 10X BPTE buffer

0.6 mL 80% Glycerol

(Optional) 0.2 mL 10 mg/mL Ethidium Bromide

Aliquot and store at -70°C.[1]

Note on Glyoxal Deionization: Commercial glyoxal solutions can be acidic. It is crucial to

deionize glyoxal by passing it through a mixed-bed ion-exchange resin until the pH is greater

than 5.0.[1]

II. RNA Sample Denaturation
For each RNA sample, mix the RNA with the glyoxal loading buffer. The ratio can vary, with a

common starting point being 1:1 or 1:2 (RNA sample:glyoxal buffer).[6][9][10] For example,

mix 2 µL of RNA with 10 µL of glyoxal reagent.[1]

Incubate the mixture at 50-65°C for 15-60 minutes.[1][6][9][10] A common condition is 50°C

for 30-60 minutes.[1][6]

Immediately after incubation, place the samples on ice to "snap cool" for at least 1-2

minutes.[6][9][10] This helps to prevent the reformation of secondary structures.

Briefly centrifuge the tubes to collect the samples at the bottom.
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III. Agarose Gel Electrophoresis
Prepare a 1% to 1.5% agarose gel using 1X BPTE or 1X MOPS buffer.[1] Do not add

ethidium bromide to the gel if it is already in the loading dye.

Place the gel in an electrophoresis tank and fill it with the corresponding 1X running buffer,

ensuring the gel is submerged.

Load the denatured RNA samples into the wells.

Run the gel at approximately 5 V/cm.[1][6] It is critical to avoid excessive heat generation, as

this can reverse the glyoxalation and degrade the RNA.[6]

Monitor the migration of the RNA using tracking dyes. The electrophoresis typically takes 1-3

hours.[1][6]

IV. Visualization
If ethidium bromide was included in the loading dye, the gel can be visualized directly on a

UV transilluminator.

If not, the gel can be stained with ethidium bromide or other nucleic acid stains like GelStar®

following standard protocols for glyoxalated RNA.[9][10]

V. Downstream Applications: Northern Blotting
After electrophoresis, the RNA can be transferred to a nylon membrane.

The glyoxal adducts are removed by washing the membrane with a basic solution, such as

20X SSC or a solution containing NaOH.[1][7] This makes the RNA available for

hybridization with a probe.

Proceed with standard Northern blotting protocols for prehybridization, hybridization, and

detection.
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The following diagram illustrates the chemical reaction between glyoxal and a guanine residue

in an RNA molecule, which is the primary mechanism of denaturation.
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Reactants

ProductGuanine Residue in RNA

Stable Cyclic Adduct
(Denatured Guanine)

+ Glyoxal

Glyoxal
(CHOCHO)
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Start: RNA Sample

1. Mix RNA with
Glyoxal Loading Buffer

2. Incubate at 50-65°C
for 15-60 min

3. Snap Cool on Ice

4. Load Sample onto
Agarose Gel

5. Electrophoresis
(1X BPTE or MOPS, 5V/cm)

6. Visualize Gel
(UV Transilluminator)

End: Analyze RNA Integrity/Size

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8703452?utm_src=pdf-body-img
https://www.benchchem.com/product/b8703452?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8703452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. tandfonline.com [tandfonline.com]

2. tribioscience.com [tribioscience.com]

3. The Basics: Northern Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

4. Denaturation and electrophoresis of RNA with glyoxal - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Denaturation and electrophoresis of RNA with glyoxal. | Semantic Scholar
[semanticscholar.org]

6. Denaturing agarose gels for large RNAs with glyoxal [protocols.io]

7. Northern blotting of RNA denatured in glyoxal without buffer recirculation - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. takara.co.kr [takara.co.kr]

10. lonzabio.jp [lonzabio.jp]

To cite this document: BenchChem. [Application Notes and Protocols for Denaturing
Electrophoresis of RNA using Glyoxal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8703452#how-to-use-glyoxal-for-denaturing-
electrophoresis-of-rna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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